molecular formula C31H46O4 B12374866 (Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid

(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid

Cat. No.: B12374866
M. Wt: 482.7 g/mol
InChI Key: TTWJOMUZVWUQJW-HBCCJVDTSA-N
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Description

The compound “(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid” is a complex organic molecule with a unique structure. This compound features multiple chiral centers and a variety of functional groups, making it a subject of interest in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the fluorenyl core, the introduction of the carboxyethyl group, and the construction of the heptenoic acid side chain. Each step would require specific reagents and conditions, such as:

    Formation of the fluorenyl core: This might involve cyclization reactions using appropriate starting materials.

    Introduction of the carboxyethyl group: This could be achieved through alkylation or acylation reactions.

    Construction of the heptenoic acid side chain: This might involve olefination reactions and subsequent functional group modifications.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: Studying its reactivity and synthesis.

    Biology: Investigating its potential biological activity.

    Medicine: Exploring its potential as a pharmaceutical agent.

    Industry: Using it as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific molecular targets and pathways. This might involve:

    Binding to specific receptors: Interacting with proteins or enzymes.

    Modulating biochemical pathways: Affecting metabolic or signaling pathways.

Properties

Molecular Formula

C31H46O4

Molecular Weight

482.7 g/mol

IUPAC Name

(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C31H46O4/c1-19(2)24-13-17-31(8)26(29(24,6)15-14-27(32)33)18-25-22(5)23(12-16-30(25,31)7)20(3)10-9-11-21(4)28(34)35/h11,18,20,23-25H,1,5,9-10,12-17H2,2-4,6-8H3,(H,32,33)(H,34,35)/b21-11-/t20-,23-,24+,25+,29+,30-,31-/m1/s1

InChI Key

TTWJOMUZVWUQJW-HBCCJVDTSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C=C3[C@]2(CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)C=C3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C

Origin of Product

United States

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